N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide
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Description
N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications
Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which are structurally related to N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide, have been synthesized and evaluated for antiepileptic activity. These compounds showed promising results in seizure threshold method evaluations in mice, suggesting potential applications in epilepsy treatment (Asadollahi et al., 2019).
Crystal Structure Analysis : Research on the crystal structure, spectroscopy, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide, closely related to the compound , provides valuable insights into its molecular structure and potential interactions, which could be crucial for drug design and other applications (Bülbül et al., 2015).
Antibacterial and Antifungal Activities : Some derivatives of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide have shown promising antibacterial and antifungal activities, indicating potential for development as antimicrobial agents (Patel & Dhameliya, 2010).
Anticancer and Antioxidant Activities : Derivatives of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide, related to the main compound, exhibited anticancer and antioxidant activities. These results suggest their potential as therapeutic agents in cancer and other oxidative stress-related diseases (Gudipati, Anreddy & Manda, 2011).
Inhibiting Corrosion for Mild Steel : Research on 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide, structurally similar to the main compound, explored their potential as inhibitors of corrosion for mild steel in acidic media. This suggests applications in materials science and engineering (Aouine et al., 2011).
Development of Novel Organometallic Anticancer Drugs : Novel 1,3-dioxoindan-2-carboxamide-based complexes, related to this compound, have been synthesized for use as anticancer drugs. They exploit the topoisomerase inhibiting properties of the ligand scaffold and have shown promise in cytotoxicity studies (Mokesch et al., 2015).
Antioxidant Potential : The antioxidant potential of benzamide-dioxoisoindoline derivatives was investigated, revealing that some compounds exhibit significant radical scavenging activity. This suggests their use in the development of novel antioxidants (Milovanović et al., 2020).
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-4-10-26-15-7-5-6-13(11-15)18(23)21-14-8-9-16-17(12-14)20(25)22-19(16)24/h5-9,11-12H,2-4,10H2,1H3,(H,21,23)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUBOLTEWDULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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